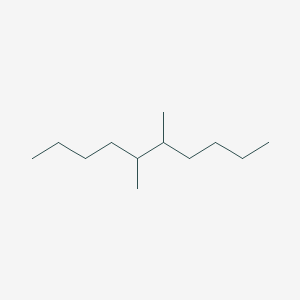
5,6-Dimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-Decane is an alkane.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
5,6-Dimethyldecane has the molecular formula C12H26 and is characterized by two methyl groups attached to the fifth and sixth carbon atoms of a decane backbone. This structural configuration contributes to its unique chemical properties, making it suitable for various applications.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its branched structure allows it to participate in various chemical reactions, which are crucial for synthesizing complex organic compounds.
- Key Reactions:
- Alkylation reactions involving Grignard reagents.
- Synthesis of derivatives used in pharmaceuticals and natural products.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Alkylation | Reaction with Grignard reagents | Various alkylated products |
| Cyclization | Formation of cyclic compounds | Dihydronaphthalene derivatives |
| Reduction | Hydrogenation of double bonds | Saturated hydrocarbons |
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit potential as therapeutic agents. These derivatives have been studied for their biological activity, particularly in the context of diabetes treatment.
- Notable Findings:
- Certain analogs act as inhibitors of insulin secretion.
- Compounds derived from this compound have shown vasorelaxant properties.
Case Study: Insulin Secretion Inhibition
In a study exploring the synthesis of glucose-sensitive insulin secretion inhibitors, derivatives of this compound were found to selectively target pancreatic endocrine tissues, demonstrating significant potential for diabetes management .
Antioxidant and Antifungal Properties
Recent studies have highlighted the antioxidant and antifungal activities of extracts containing this compound. The compound's efficacy was evaluated using various biological assays.
- Antioxidant Activity:
- Antifungal Activity:
Table 2: Biological Activity of this compound Extracts
| Activity Type | Test Method | IC50 Value (μg/mL) | Pathogens Tested |
|---|---|---|---|
| Antioxidant | DPPH Assay | 37.61 | N/A |
| Antifungal | Disc Diffusion Method | N/A | Fusarium oxysporum, Cladosporium xanthochromaticum |
Environmental Impact and Biodegradation
Research has also focused on the biodegradation pathways of this compound, highlighting its interactions with microbial communities in environmental settings. Understanding these pathways is crucial for assessing the environmental impact of this compound.
Eigenschaften
CAS-Nummer |
1636-43-7 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
5,6-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-7-9-11(3)12(4)10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
NCJIZIYQFWXMFZ-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C(C)CCCC |
Kanonische SMILES |
CCCCC(C)C(C)CCCC |
Synonyme |
5,6-Dimethyldecane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















